molecular formula C9H10N2O B2609337 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole CAS No. 2097866-21-0

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2609337
CAS No.: 2097866-21-0
M. Wt: 162.192
InChI Key: XDZAYZNZHVBTFA-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a furan ring at the 4-position and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with furan-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-3-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole
  • 4-(thiophen-3-yl)-3,5-dimethyl-1H-pyrazole
  • 4-(pyridin-3-yl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAYZNZHVBTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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